4-Methyl-1-(2-methylphenyl)pentan-1-amine
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Overview
Description
4-Methyl-1-(2-methylphenyl)pentan-1-amine is a chemical compound with the molecular formula C13H21N It is known for its structural similarity to synthetic cathinones, which are a class of psychoactive substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-methylphenyl)pentan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with 4-methylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-Methyl-1-(2-methylphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylphenyl)pentan-1-amine involves its interaction with monoamine transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other synthetic cathinones and is responsible for its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Pyrovalerone: A synthetic cathinone with similar structural features and mechanism of action.
Methylone: Another synthetic cathinone known for its psychoactive properties.
4-Methyl-α-ethylaminopentiophenone: Shares structural similarities and is used in similar research applications.
Uniqueness
4-Methyl-1-(2-methylphenyl)pentan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the pentan-1-amine backbone.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-methyl-1-(2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-9-13(14)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9,14H2,1-3H3 |
InChI Key |
VFZWCXPIEGHWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCC(C)C)N |
Origin of Product |
United States |
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